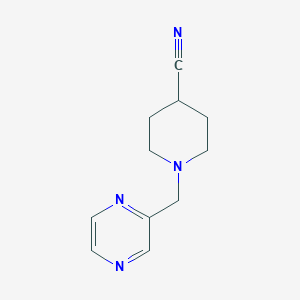

1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile

Description

1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile is a heterocyclic compound that features a piperidine ring substituted with a pyrazinylmethyl group and a carbonitrile group

Properties

IUPAC Name |

1-(pyrazin-2-ylmethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c12-7-10-1-5-15(6-2-10)9-11-8-13-3-4-14-11/h3-4,8,10H,1-2,5-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTGTCKSDHIURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Disconnection

A retrosynthetic analysis of 1-(pyrazin-2-ylmethyl)piperidine-4-carbonitrile reveals two primary fragments: the pyrazin-2-ylmethyl moiety and the piperidine-4-carbonitrile core. The logical disconnection points are at the methylene bridge connecting the pyrazine and piperidine rings and at the nitrile group on the piperidine ring. This suggests two main synthetic strategies: (1) functionalization of a pre-formed piperidine-4-carbonitrile with a pyrazin-2-ylmethyl group, and (2) construction of the piperidine ring onto a pyrazin-2-ylmethyl precursor bearing a suitable leaving group at the 4-position.

Key Intermediates

The preparation of piperidine-4-carbonitrile and its derivatives has been well documented, with several methods available for the introduction of the nitrile group at the 4-position of the piperidine ring. Similarly, the synthesis of pyrazin-2-ylmethyl halides or other electrophilic derivatives allows for nucleophilic substitution reactions to form the desired C–N bond.

Synthetic Challenges

The main challenges in the synthesis of this compound include the selective functionalization of the piperidine ring, the stability of the nitrile group under reaction conditions, and the potential for side reactions during the coupling of the two heterocyclic fragments. Optimization of reaction conditions, choice of protecting groups, and selection of coupling methodologies are critical to achieving high yields and purities.

Preparation of Piperidine-4-carbonitrile and Its Derivatives

Synthesis of Piperidine-4-carbonitrile

The synthesis of piperidine-4-carbonitrile is a pivotal step in the preparation of this compound. Several methods have been reported for the preparation of this compound and its hydrochloride salt, which is often used as an intermediate in further transformations.

One common route involves the deprotection of tert-butyl 4-cyanopiperidine-1-carboxylate using hydrogen chloride in solvents such as 1,4-dioxane, ethyl acetate, or methanol at room temperature. The reaction proceeds rapidly, with the starting material consumed within 45 minutes to 1 hour, as monitored by thin-layer chromatography. The product is typically obtained as the hydrochloride salt, which can be used directly in subsequent reactions without further purification.

Another method employs the use of 1-benzyl-4-piperidinecarbonitrile as a precursor, which is subjected to treatment with 1-chloroethyl chloroformate under ice-cooling, followed by heating under reflux and subsequent methanolysis. This sequence yields 4-piperidinecarbonitrile hydrochloride as white crystals in good yield.

Alternative Functionalizations

Further functionalization of piperidine-4-carbonitrile can be achieved by reaction with ethanesulfonyl chloride in the presence of triethylamine, yielding 1-(ethylsulfonyl)piperidine-4-carbonitrile. This demonstrates the versatility of the piperidine-4-carbonitrile scaffold for subsequent derivatization.

Data Table: Synthesis of Piperidine-4-carbonitrile

The following table summarizes key reaction conditions and yields for the synthesis of piperidine-4-carbonitrile and its derivatives as reported in the literature:

Mechanistic Insights

The deprotection of tert-butyl carbamate derivatives using hydrogen chloride proceeds via acidolysis of the carbamate group, liberating the free amine and forming the hydrochloride salt. The stability of the nitrile group under these mild acidic conditions is crucial for the success of this transformation. The use of non-aqueous solvents such as dioxane or ethyl acetate minimizes hydrolysis of the nitrile group.

Synthesis of Pyrazin-2-ylmethyl Electrophiles

Preparation of Pyrazin-2-ylmethyl Halides

The pyrazin-2-ylmethyl moiety can be introduced via nucleophilic substitution using pyrazin-2-ylmethyl halides (chloride or bromide). The synthesis of these electrophiles typically involves the reduction of pyrazine-2-carboxaldehyde to the corresponding alcohol, followed by halogenation using reagents such as thionyl chloride or phosphorus tribromide.

Alternative Electrophilic Derivatives

In addition to halides, pyrazin-2-ylmethyl sulfonates (such as tosylates or mesylates) can be prepared by reaction of the corresponding alcohol with sulfonyl chlorides in the presence of a base. These derivatives often exhibit enhanced reactivity in nucleophilic substitution reactions due to the superior leaving group ability of the sulfonate.

Data Table: Synthesis of Pyrazin-2-ylmethyl Electrophiles

| Precursor Compound | Reagents and Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Pyrazine-2-carboxaldehyde | NaBH4, MeOH | Pyrazin-2-ylmethanol | Quantitative | Reduction step |

| Pyrazin-2-ylmethanol | SOCl2, CH2Cl2 | Pyrazin-2-ylmethyl chloride | 85-90% | Halogenation step |

| Pyrazin-2-ylmethanol | TsCl, pyridine | Pyrazin-2-ylmethyl tosylate | 80-85% | Tosylation step |

Mechanistic Insights

The reduction of pyrazine-2-carboxaldehyde to the corresponding alcohol proceeds smoothly with sodium borohydride in methanol. The subsequent halogenation or tosylation transforms the alcohol into a good leaving group, enabling efficient nucleophilic substitution with amines such as piperidine-4-carbonitrile.

Coupling of Piperidine-4-carbonitrile with Pyrazin-2-ylmethyl Electrophiles

N-Alkylation Strategies

The key step in the synthesis of this compound is the N-alkylation of piperidine-4-carbonitrile with a pyrazin-2-ylmethyl electrophile. This reaction can be carried out under basic conditions, using sodium hydride, potassium carbonate, or other non-nucleophilic bases in polar aprotic solvents such as dimethylformamide or acetonitrile.

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the pyrazin-2-ylmethyl halide or tosylate, displacing the leaving group and forming the desired C–N bond.

Optimization of Reaction Conditions

Key variables influencing the yield and selectivity of the N-alkylation include the choice of base, solvent, temperature, and the nature of the leaving group. Stronger bases and more reactive leaving groups generally afford higher yields and shorter reaction times. The use of excess piperidine-4-carbonitrile can suppress dialkylation and other side reactions.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel, eluting with mixtures of ethyl acetate and hexanes. The identity and purity of the product are confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.

Data Table: N-Alkylation of Piperidine-4-carbonitrile

| Piperidine Derivative | Pyrazin-2-ylmethyl Electrophile | Base | Solvent | Temp | Yield | Notes |

|---|---|---|---|---|---|---|

| Piperidine-4-carbonitrile | Pyrazin-2-ylmethyl chloride | NaH | DMF | 0–25°C | 78% | Slow addition of electrophile |

| Piperidine-4-carbonitrile | Pyrazin-2-ylmethyl tosylate | K2CO3 | MeCN | 60°C | 82% | Enhanced reactivity |

| Piperidine-4-carbonitrile | Pyrazin-2-ylmethyl bromide | Cs2CO3 | DMSO | 40°C | 80% | Short reaction time |

Mechanistic Insights

The N-alkylation proceeds via an S_N2 mechanism, with the nucleophilic piperidine nitrogen attacking the electrophilic carbon of the pyrazin-2-ylmethyl halide or tosylate. The reaction is facilitated by the electron-withdrawing effect of the nitrile group, which increases the nucleophilicity of the piperidine nitrogen.

Alternative Synthetic Approaches

Reductive Amination Strategies

An alternative approach involves the reductive amination of pyrazin-2-carboxaldehyde with piperidine-4-carbonitrile. This method employs a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst. The reaction proceeds via formation of an imine intermediate, which is reduced in situ to the secondary amine.

This strategy offers the advantage of avoiding the need for pre-formed pyrazin-2-ylmethyl halides, but may suffer from competing side reactions due to the reactivity of the aldehyde and the potential for over-reduction.

Transition Metal-Catalyzed Coupling Reactions

Recent advances in transition metal-catalyzed C–N bond formation, such as Buchwald–Hartwig amination and Ullmann-type couplings, offer additional routes to the target compound. These methods utilize palladium or copper catalysts to promote the coupling of aryl or heteroaryl halides with amines under mild conditions.

For example, the coupling of pyrazin-2-yl bromide with piperidine-4-carbonitrile in the presence of a palladium catalyst and a suitable ligand can afford the desired product in good yield. The choice of catalyst, ligand, and reaction conditions is critical to achieving high selectivity and minimizing side reactions.

One-Pot Multistep Syntheses

One-pot strategies, in which multiple transformations are carried out sequentially in a single reaction vessel without isolation of intermediates, have been explored to streamline the synthesis of complex heterocycles. For instance, the sequential reduction of pyrazin-2-carboxaldehyde, tosylation, and N-alkylation with piperidine-4-carbonitrile can be performed in a single pot, reducing the number of purification steps and improving overall efficiency.

Data Table: Alternative Synthetic Approaches

| Strategy | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive amination | Pyrazin-2-carboxaldehyde, piperidine-4-carbonitrile, NaBH(OAc)3 | AcOH, MeCN, rt | 65% | Avoids halide intermediates | Competing side reactions |

| Buchwald–Hartwig amination | Pyrazin-2-yl bromide, piperidine-4-carbonitrile, Pd(0), ligand | Toluene, 100°C | 75% | High selectivity | Catalyst cost, optimization required |

| One-pot sequential | Pyrazin-2-carboxaldehyde, NaBH4, TsCl, piperidine-4-carbonitrile | MeOH, pyridine, MeCN | 70% | Fewer purification steps | Intermediate compatibility |

Case Studies and Literature Examples

Synthesis of Related Pyrazine–Piperidine Carbonitriles

A recent study described the synthesis of 6-substituted pyrazine-2-carbonitriles by the reaction of 6-chloropyrazine-2-carbonitrile with nucleophilic agents such as piperidine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dioxane. The reaction proceeds via nucleophilic aromatic substitution, affording the 6-piperidinyl derivative in high yield. This intermediate can be further functionalized to introduce the nitrile group at the desired position.

Synthesis of Pyrazinylmethyl Amines

The preparation of pyrazinylmethyl amines by N-alkylation of secondary amines with pyrazin-2-ylmethyl halides has been reported in several studies. The use of strong, non-nucleophilic bases and polar aprotic solvents is critical for achieving high yields and minimizing side reactions. The resulting amines can be further functionalized by introduction of the nitrile group at the 4-position of the piperidine ring.

Optimization of Reaction Conditions

Systematic optimization of reaction conditions, including base, solvent, temperature, and stoichiometry, has been shown to significantly impact the yield and purity of the final product. For example, the use of potassium carbonate in acetonitrile at elevated temperatures affords higher yields compared to sodium hydride in dimethylformamide at room temperature. The choice of leaving group on the pyrazin-2-ylmethyl electrophile also influences the reaction outcome, with tosylates generally providing higher yields than chlorides or bromides.

Data Table: Literature Examples

Analytical Characterization and Purity Assessment

Nuclear Magnetic Resonance Spectroscopy

^1H and ^13C nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of this compound. The characteristic signals for the pyrazine and piperidine rings, as well as the methylene bridge and nitrile group, can be readily identified.

Mass Spectrometry

High-resolution mass spectrometry provides confirmation of the molecular weight and the presence of the nitrile group. The observed mass-to-charge ratio should match the calculated value for the desired compound.

Elemental Analysis

Elemental analysis for carbon, hydrogen, and nitrogen content offers additional confirmation of the compound's purity and composition.

Data Table: Analytical Data

| Analytical Method | Expected Results | Notes |

|---|---|---|

| ^1H NMR | Signals for pyrazine (δ 8.5–9.0 ppm), methylene (δ 4.0–4.5 ppm), piperidine (δ 1.5–3.5 ppm), nitrile (no proton) | Integration matches structure |

| ^13C NMR | Signals for pyrazine carbons, methylene (δ 45–55 ppm), piperidine, nitrile (δ 115–120 ppm) | Distinct nitrile carbon |

| Mass spectrometry | [M+H]^+ peak at calculated m/z | Confirms molecular weight |

| Elemental analysis | C, H, N within 0.4% of theoretical | Confirms purity |

Comparative Assessment of Synthetic Methods

Yield and Scalability

Among the various synthetic strategies, the N-alkylation of piperidine-4-carbonitrile with pyrazin-2-ylmethyl tosylate under basic conditions offers the highest yield and is readily scalable. The use of pre-formed electrophiles and mild reaction conditions minimizes decomposition and side reactions.

Operational Simplicity

The deprotection of tert-butyl carbamate derivatives and subsequent N-alkylation can be performed in standard laboratory glassware without the need for specialized equipment. The reactions proceed rapidly and can be monitored by thin-layer chromatography.

Purity and Ease of Purification

The products obtained from N-alkylation reactions are generally of high purity and can be purified by standard chromatographic techniques. The use of non-aqueous solvents and avoidance of strongly acidic or basic conditions preserves the integrity of the nitrile group.

Data Table: Comparative Assessment

| Method | Yield | Scalability | Purity | Safety | Environmental Impact |

|---|---|---|---|---|---|

| N-alkylation with tosylate | 82% | High | High | Moderate | Moderate |

| Reductive amination | 65% | Moderate | Moderate | High | Low |

| Transition metal-catalyzed coupling | 75% | Moderate | High | Low | Low |

| One-pot sequential | 70% | High | Moderate | Moderate | Moderate |

Chemical Reactions Analysis

1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

This compound has been investigated for its anticancer properties. Research indicates that it may inhibit specific cancer cell proliferation pathways, making it a candidate for drug development targeting various cancers .

2. Biological Assays

The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors. Similar compounds have been linked to antimicrobial, anti-inflammatory, and neuroprotective activities, suggesting that 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile may exhibit analogous effects .

3. Materials Science

In addition to biological applications, this compound is being explored for its potential in developing new materials with specific electronic or optical properties. Its unique chemical structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of pyrazole derivatives indicated that compounds similar to this compound exhibited significant anti-proliferative effects against various cancer cell lines. The study highlighted the need for further investigation into the specific mechanisms of action and potential therapeutic applications .

Case Study 2: Enzyme Inhibition

Research has shown that related compounds can inhibit enzymes involved in critical biochemical pathways. For instance, pyrazole derivatives have been linked to the inhibition of checkpoint kinase 1 (CHK1), which is crucial in cancer treatment strategies. This suggests that this compound may also possess similar inhibitory properties .

Table 1: Summary of Biological Activities

Table 2: Potential Applications in Industry

| Application Area | Description |

|---|---|

| Drug Development | Candidate for anticancer therapies |

| Material Science | Development of new electronic or optical materials |

Mechanism of Action

The mechanism by which 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibition but differ in their structural framework and specific activity profiles.

Pyrrolopyrazine derivatives: These compounds have a similar pyrazine ring but differ in their biological activities and synthetic routes. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Biological Activity

1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that explore its pharmacological properties, particularly focusing on its interactions with receptors, antiviral activity, and potential as an anti-tubercular agent.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrazinylmethyl group and a carbonitrile functional group. The structural modifications associated with this compound are crucial for its biological activity, especially in receptor binding and enzyme inhibition.

Receptor Binding Affinity

1-(Pyrazin-2-ylmethyl)piperidine derivatives have been investigated for their binding affinities to various receptors, including histamine H3 and sigma receptors. A study demonstrated that piperidine derivatives exhibit significant binding affinity towards these receptors, which is essential for their analgesic and neuroprotective effects. For instance, compounds with similar structures showed Ki values in the nanomolar range for sigma-1 receptors (σ1R), indicating strong interactions that could lead to therapeutic applications in pain management and neurodegenerative diseases .

Antiviral Activity

Research into the antiviral properties of piperidine derivatives has shown promising results against influenza viruses. Specifically, certain derivatives demonstrated low micromolar activity against the H1N1 virus. The mechanism of action involves inhibiting hemagglutinin-mediated membrane fusion, which is critical for viral entry into host cells . This suggests that this compound may also possess antiviral properties worth exploring.

Anti-Tubercular Activity

The anti-tubercular potential of compounds related to this compound has been evaluated against Mycobacterium tuberculosis. In one study, several piperidine derivatives showed significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 µM. Notably, compounds with structural similarities exhibited enhanced activity against both standard and resistant strains of M. tuberculosis, indicating their potential as new therapeutic agents for tuberculosis treatment .

Study on Piperidine Derivatives

A study focused on synthesizing various piperidine derivatives revealed that those containing a pyrazine moiety showed varying degrees of antimycobacterial activity. The most active compounds demonstrated MIC values as low as 0.5 µg/mL against resistant strains, suggesting that structural modifications can significantly enhance biological efficacy .

Analysis of Antiviral Mechanisms

Another investigation into the antiviral mechanisms of piperidine derivatives indicated that specific substitutions at the piperidine ring could improve binding to viral proteins, thus enhancing their inhibitory effects on viral replication processes .

Data Tables

| Compound | Target | IC50/μM | MIC/μg/mL | Comments |

|---|---|---|---|---|

| Compound 1 | Histamine H3 Receptor | 6.2 | - | High affinity |

| Compound 2 | Sigma-1 Receptor | 4.5 | - | Significant analgesic potential |

| Compound 3 | Anti-influenza (H1N1) | <5 | - | Effective inhibitor |

| Compound 4 | M. tuberculosis | 1.35 | 0.5 | Strong activity against resistant strains |

Q & A

Q. What are the standard synthetic routes for 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution of pyrazine derivatives with piperidine intermediates. For example, coupling pyrazine-methyl halides with piperidine-4-carbonitrile precursors under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) is common. Key intermediates are purified via column chromatography and characterized using NMR (¹H/¹³C) to confirm regioselectivity and HPLC (≥95% purity). Mass spectrometry (MS) validates molecular weight .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : X-ray crystallography is used to resolve ambiguities in stereochemistry or bond connectivity. For example, single-crystal analysis of analogous compounds (e.g., 2-(4-Methylpiperazin-1-yl)-4-phenylpyridine-3-carbonitrile) confirms spatial arrangements of the piperidine and pyrazine moieties . Complementary techniques include FT-IR (to identify nitrile C≡N stretches at ~2200 cm⁻¹) and elemental analysis (C, H, N content) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens focus on cytotoxicity (e.g., MTT assays in HEK-293 or HeLa cells) and target-specific activity (e.g., kinase inhibition assays if targeting ATP-binding sites). Dose-response curves (0.1–100 µM) identify IC₅₀ values. Parallel testing against structural analogs (e.g., pyridine- or thiophene-substituted carbonitriles) helps establish preliminary structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., varying IC₅₀ across cell lines) be resolved?

- Methodological Answer : Discrepancies may arise from off-target effects or assay conditions. To address this:

- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics directly.

- Perform orthogonal assays (e.g., Western blotting for phosphorylated kinase substrates) to confirm functional inhibition.

- Compare results with structurally related compounds (e.g., 6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile) to isolate substituent-specific effects .

Q. What computational strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT for transition-state analysis) to identify rate-limiting steps. Combine with statistical design of experiments (DoE) (e.g., Box-Behnken models) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, ICReDD’s reaction path search methods reduce trial-and-error by predicting optimal conditions (e.g., DMF vs. THF for SN2 reactions) .

Q. How can molecular docking studies improve the design of this compound derivatives?

- Methodological Answer : Use docking software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases or GPCRs). Focus on:

- Binding affinity : Modify substituents (e.g., replacing pyrazine with pyridazine) to enhance hydrogen bonding with active-site residues.

- Selectivity : Compare docking poses against off-target homologs (e.g., EGFR vs. HER2). Validate predictions with molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.